molecular formula C7H7N7 B094869 s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- CAS No. 18106-97-3

s-Triazine, 2,4-diamino-6-(2-pyrazinyl)-

Cat. No. B094869
CAS RN: 18106-97-3
M. Wt: 189.18 g/mol
InChI Key: NBTPDJCUHITSDX-UHFFFAOYSA-N
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Description

S-Triazine, 2,4-diamino-6-(2-pyrazinyl)- is a compound with the molecular formula C7H7N7. It is a derivative of s-Triazine, a six-membered heterocyclic aromatic ring . s-Triazine derivatives are known for their wide range of therapeutic activities, including anticonvulsant, anti-inflammatory, and neuroprotective properties .


Synthesis Analysis

S-Triazine derivatives can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The synthesis process can be performed using conventional methods or microwave irradiation, which can reduce the time required and increase the yield and purity .


Molecular Structure Analysis

The molecular structure of s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- consists of a triazine core with two amino groups and a pyrazinyl group attached . The triazine core is a six-membered ring with three nitrogen atoms, which can be readily modified by the addition of various substituents .


Chemical Reactions Analysis

S-Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They can also serve as complexing reagents in spectrophotometric analysis .

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Diamino-6-phenyl-s-triazine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

S-Triazine derivatives continue to attract research interest due to their wide range of applications and therapeutic activities . Future research may focus on further exploring their biological activities, developing new synthesis methods, and designing novel s-Triazine derivatives with enhanced properties .

properties

IUPAC Name

6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N7/c8-6-12-5(13-7(9)14-6)4-3-10-1-2-11-4/h1-3H,(H4,8,9,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTPDJCUHITSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171068
Record name s-Triazine, 2,4-diamino-6-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazine, 2,4-diamino-6-(2-pyrazinyl)-

CAS RN

18106-97-3
Record name s-Triazine, 2,4-diamino-6-(2-pyrazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2,4-diamino-6-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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